Rhodium(III) oxide pentahydrate
Description
Overview of Rhodium(III) Coordination Compounds and their Research Significance
Rhodium(III) coordination compounds are a class of complexes where the rhodium atom is in the +3 oxidation state. These compounds are of immense interest to researchers due to their diverse applications, particularly in catalysis. specialtymetals.com The kinetic inertness of the Rh(III) center, when modulated by appropriate ligands, allows for the design of highly selective and efficient catalysts. researchgate.netresearchgate.net Research has demonstrated that Rh(III) complexes can act as potent catalysts in a variety of organic transformations, including hydrogenation and hydroformylation reactions. wikipedia.orgwikipedia.org Furthermore, the ability of rhodium to form stable octahedral and square planar complexes makes it a versatile metal for creating compounds with specific biological activities, including potential anticancer agents. researchgate.netresearchgate.net
Contextualization of Hydrated Transition Metal Oxides in Contemporary Chemistry
Hydrated transition metal oxides are a class of inorganic compounds where a transition metal oxide is associated with one or more water molecules. These compounds are crucial in contemporary chemistry due to their wide range of properties and applications. The presence of water molecules can significantly influence the crystal structure, thermal stability, and reactivity of the metal oxide. libretexts.org In many cases, the hydrated form is a vital precursor for the synthesis of the anhydrous oxide or other derivatives. chemicalbook.com The nature of bonding in transition metal oxides, and by extension their hydrated forms, is dependent on the oxidation state of the metal; lower oxidation states tend to form more ionic oxides, while higher oxidation states lead to more covalent characteristics. libretexts.orgyoutube.com This variability in bonding influences their chemical behavior, including their acidic, basic, or amphoteric nature. byjus.com
Historical Perspectives on Rhodium Oxide Research and Evolution of its Study
The study of rhodium and its compounds dates back to its discovery in 1803 by William Hyde Wollaston. rsc.orglivescience.com Initially, research focused on the fundamental properties and extraction of this rare and precious metal. rsc.org The catalytic properties of rhodium were later discovered, leading to its widespread use in applications such as automotive catalytic converters to reduce harmful emissions. wikipedia.orgrsc.org The investigation into rhodium oxides, including the hydrated forms, evolved from this interest in rhodium's catalytic activity. Early research established methods for the preparation of rhodium oxides, such as heating the metal in the presence of oxygen or through the decomposition of rhodium salts. wikipedia.orgchemicalbook.com More recent studies have delved into the synthesis of nanostructured rhodium oxides and their enhanced catalytic performance in reactions like the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR). rsc.org
Defining the Scope of Academic Inquiry for Rhodium(III) Oxide Pentahydrate
The academic inquiry into this compound primarily focuses on its synthesis, characterization, and application as a catalyst and a precursor material. Key areas of investigation include understanding its structural properties, thermal decomposition behavior, and its reactivity in various chemical transformations. Researchers are particularly interested in its role in facilitating organic reactions and its potential use in the development of advanced materials, such as capacitor electrodes and memory devices. nanochemazone.comfuncmater.comfishersci.at
Chemical and Physical Properties
This compound is a yellow crystalline powder. ontosight.ai It is soluble in acids but only partially soluble in hot water, and it is insoluble in aqua regia. fishersci.atlookchem.com Upon heating, it undergoes dehydration to form the anhydrous rhodium(III) oxide (Rh₂O₃). ontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Rh₂O₃·5H₂O | ontosight.ailookchem.comamericanelements.com |
| Molecular Weight | 343.89 g/mol | lookchem.comnih.gov |
| CAS Number | 39373-27-8 | lookchem.comamericanelements.com |
| Appearance | Yellow crystalline powder | ontosight.ailookchem.com |
| Solubility | Soluble in acids, partially soluble in hot water, insoluble in aqua regia | chemicalbook.comfishersci.atlookchem.com |
| Decomposition | Decomposes upon heating | lookchem.com |
Synthesis and Research Findings
The primary method for synthesizing this compound involves precipitation from aqueous solutions. One common route is the treatment of a rhodium(III) salt solution, such as rhodium(III) chloride, with a base like sodium hydroxide (B78521). This initially precipitates a yellow hydrated oxide, which is soluble in both acids and excess alkali. chemicalbook.com Another method involves the thermal decomposition of rhodium nitrate (B79036) hydrate (B1144303), which first yields the anhydrous α-phase of Rh₂O₃, and this can then be hydrated to the pentahydrate form.
Recent research has focused on the synthesis of rhodium-rhodium oxide nanostructures for catalytic applications. These studies have shown that composites of Rh–Rh₂O₃ nanoparticles on a nitrogen-doped carbon support exhibit excellent activity for the hydrogen evolution and oxidation reactions, outperforming commercial platinum catalysts in some cases. rsc.org
Applications in Catalysis and Materials Science
This compound is a significant compound in the fields of catalysis and materials science.
Its primary application is as a catalyst or catalyst precursor in various organic reactions. It is notably used in:
Hydroformylation of alkenes: This process adds a formyl group and a hydrogen atom to an alkene, producing aldehydes which are important industrial intermediates.
Selective tandem olefin isomerization-hydrosilylation: This reaction converts olefins into silanes, which are key components in the production of silicone materials.
Automotive Catalytic Converters: Rhodium compounds, including the oxide, are crucial in three-way catalytic converters for automobiles, where they facilitate the reduction of nitrogen oxides (NOx) to harmless nitrogen gas. nanochemazone.comontosight.ailookchem.com
In materials science, rhodium oxide is of interest for its potential use in:
Capacitor electrode materials nanochemazone.comfuncmater.comfishersci.at
Dynamic random-access memories (DRAMs) nanochemazone.comfuncmater.comfishersci.at
Non-volatile random-access memories (FeRAMs) nanochemazone.comfuncmater.comfishersci.at
Properties
IUPAC Name |
oxo(oxorhodiooxy)rhodium;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.3O.2Rh/h5*1H2;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIIPNYQAMUKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O=[Rh]O[Rh]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Rhodium Iii Oxide Pentahydrate
Routes for Preparation of Rhodium(III) Sesquioxide (Rh₂O₃) Precursors
The formation of anhydrous rhodium(III) oxide is a critical first step. This gray-black solid, insoluble in most solvents, can be produced through several high-temperature pathways. wikipedia.orgchemicalbook.com The specific conditions of its synthesis can influence its crystalline structure, with two major forms being a hexagonal, corundum-type structure (α-Rh₂O₃) and an orthorhombic structure (β-Rh₂O₃). wikipedia.orgresearchgate.net
Thermal Decomposition of Rhodium Metal and Nitrate (B79036) Compounds
One of the primary methods for synthesizing Rh₂O₃ is through the direct thermal treatment of rhodium-containing starting materials. This can involve the oxidation of pure rhodium metal or the decomposition of rhodium salts.
Thermal Oxidation of Rhodium Metal : Heating finely divided rhodium metal powder in an oxygen or air atmosphere at elevated temperatures results in the formation of anhydrous rhodium(III) oxide. chemicalbook.com The reaction typically requires temperatures ranging from 600 to 1000 °C. For instance, heating rhodium powder at 900 °C for 60 hours or at 980 °C for 100 hours has been shown to produce β-Rh₂O₃.
Thermal Decomposition of Rhodium Nitrate : Rhodium(III) nitrate hydrates can be thermally decomposed to yield pure rhodium(III) oxide. Heating rhodium nitrate hexahydrate (Rh(NO₃)₃·6H₂O) at approximately 730 °C in air produces the pure α-phase of Rh₂O₃. This phase is often preferred for subsequent hydration steps due to its purity.
| Method | Precursor | Temperature Range (°C) | Resulting Phase | Source(s) |
| Thermal Oxidation | Rhodium Metal Powder | 600–1000 | β-Rh₂O₃ | |
| Thermal Decomposition | Rhodium Nitrate Hexahydrate | ~730 | α-Rh₂O₃ |
Precipitation from Rhodium(III) Salt Solutions
An alternative route to Rh₂O₃ involves the precipitation of a rhodium compound from an aqueous salt solution, followed by thermal treatment.
This process often starts with a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃). google.com The salt is dissolved to create an aqueous solution. The addition of an alkali hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), causes the precipitation of a yellowish-brown hydrated rhodium oxide, often referred to as rhodium(III) hydroxide (Rh(OH)₃). chemicalbook.com This precipitate is then separated, dried, and heated at high temperatures (e.g., ~1000 °C) to convert it into anhydrous Rh₂O₃. Another approach involves fusing rhodium metal powder with potassium hydrogen sulfate (B86663); subsequent addition of sodium hydroxide yields the hydrated oxide, which can be converted to Rh₂O₃ upon heating. wikipedia.org
Aqueous Precipitation Techniques for Rhodium(III) Oxide Pentahydrate
This compound is a yellow, crystalline powder that is typically synthesized through the controlled hydration of its anhydrous precursor in an aqueous medium. chemicalbook.com Unlike the anhydrous form, the pentahydrate is soluble in acids. chemicalbook.com
Alkaline Treatment of Rhodium Sesquioxide
The most direct method for preparing this compound involves the treatment of anhydrous rhodium(III) sesquioxide with an alkali solution. chemicalbook.com When anhydrous Rh₂O₃ is treated with an aqueous sodium hydroxide solution, it can be hydrated to produce a hydrated rhodium oxide precipitate. Careful control of the reaction conditions, particularly the concentration of the alkali, allows for the formation of the specific pentahydrate form, which precipitates as a yellow solid. chemicalbook.com This product can be dehydrated upon heating, eventually igniting to reform the anhydrous Rh₂O₃.
Comparative Analysis of Pentahydrate and Trihydrate Formation Pathways
The degree of hydration of the rhodium oxide product is highly dependent on the reaction conditions, specifically the concentration of the alkali used in the treatment. This allows for the selective synthesis of either the pentahydrate or the trihydrate form.
This compound (Rh₂O₃·5H₂O) : Treating anhydrous rhodium sesquioxide with a stoichiometric amount of alkali results in the formation of a yellow precipitate of the pentahydrate. chemicalbook.com This compound is noted to be soluble in acids and also shows solubility in excess alkali. chemicalbook.com
Rhodium(III) Oxide Trihydrate (Rh₂O₃·3H₂O) : If the reaction is carried out in the presence of excess alkali, a black precipitate of the trihydrate is formed instead. chemicalbook.com A key distinguishing feature of the trihydrate is its insolubility in acids. chemicalbook.com
| Hydrate (B1144303) Form | Reagent Condition | Precipitate Color | Solubility in Acids | Source(s) |
| Pentahydrate (Rh₂O₃·5H₂O) | Stoichiometric Alkali | Yellow | Soluble | chemicalbook.com |
| Trihydrate (Rh₂O₃·3H₂O) | Excess Alkali | Black | Insoluble | chemicalbook.com |
Hydrothermal Synthesis Approaches Involving Rhodium Oxide Species
Hydrothermal synthesis offers a versatile method for producing rhodium oxide materials, including nanoparticles and complex hydroxides, under elevated temperature and pressure. wikipedia.org This technique allows for control over the phase composition and crystallinity of the final product.
Research has shown that the thermal behavior of amorphous rhodium hydrous oxide precursors, precipitated from a rhodium(III) nitrate solution with NaOH, is strongly influenced by the conditions of the hydrothermal reaction. researchgate.net The aging time and temperature during the hydrothermal step can determine the phases (such as α-Rh₂O₃, β-Rh₂O₃, or RhO₂) that form upon subsequent calcination. researchgate.net For example, a precursor aged for a short time (1 day) at 90°C yielded α-Rh₂O₃ and RhO₂ at 400°C, while precursors aged for longer periods (3 to 21 days) remained amorphous at the same calcination temperature. researchgate.net
Furthermore, hydrothermal conditions can be used to synthesize complex, mixed-metal rhodium hydroxides. Polycrystalline powders of rhodium(III) hydrogarnets, such as Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂, have been crystallized at 200 °C from rhodium(III) chloride hydrate and the corresponding alkaline-earth hydroxide in a concentrated NaOH or KOH solution. st-andrews.ac.ukresearchgate.net These studies highlight the utility of hydrothermal methods in exploring novel rhodium oxide and hydroxide materials. st-andrews.ac.uk
Synthesis of Rhodium(III) Orthoperiodato Complexes Utilizing Rh₂O₃
Rhodium(III) oxide (Rh₂O₃) serves as a crucial starting material for the synthesis of complex rhodium compounds. qucosa.de One notable example is the formation of the rhodium(III) orthoperiodato complex, K₈[Rh(IO₆)₂]OH·3H₂O. This synthesis is achieved by reacting Rh₂O₃ with potassium periodate (B1199274) (KIO₄) in a potassium hydroxide hydroflux at 200°C. qucosa.de The resulting complex features a unique structure where a rhodium(III) cation is coordinated by two orthoperiodato groups, forming a linear arrangement of three face-sharing octahedra. qucosa.de This structure is of particular interest due to the short Rh(III)-I(VII) distance of 276.38(1) pm, which suggests the potential for direct charge transfer within the [Rh(IO₆)₂]⁷⁻ anion. qucosa.de
Integration of Nanosized Rhodium Oxide Particles into Mesoporous Materials (e.g., MCM-41)
Nanosized rhodium oxide particles can be effectively integrated into mesoporous silica (B1680970) materials like MCM-41, creating catalysts with unique properties. rsc.orgpsu.edursc.org The synthesis of rhodium-containing MCM-41 (Rh-MCM-41) is typically carried out by introducing a rhodium precursor, such as rhodium(III) chloride trihydrate (RhCl₃·3H₂O), into a silicate-surfactant gel before hydrothermal synthesis. rsc.org The conditions of this synthesis, including temperature and aging time, play a critical role in determining the final structure and particle size of the rhodium oxide within the MCM-41 matrix. rsc.orgpsu.edu
For instance, synthesis at 423 K can lead to the formation of rhodium oxide nanoparticles smaller than 3 nm located within the mesoporous channels of MCM-41, or 6 nm particles dispersed in the MCM-41 matrices. rsc.org The incorporation of rhodium can also influence the properties of the MCM-41 framework itself, such as increasing the pore wall thickness due to enhanced cross-linking of silanol (B1196071) groups in the presence of rhodium ions. rsc.org Characterization using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) confirms the presence and location of these rhodium oxide nanoparticles. rsc.orgpsu.edu
Table 1: Properties of Rh-MCM-41 Synthesized under Different Conditions
| Synthesis Route | Hydrothermal Temperature | Unit Cell (nm) | Pore Wall Thickness (nm) | Rhodium Oxide Particle Location |
|---|---|---|---|---|
| Route A | 373 K | - | - | 6 nm particles in MCM-41 matrices |
| Route B | 423 K | 5.71 | 2.31 | <3 nm particles in mesopore channels |
Data sourced from studies on Rh-MCM-41 synthesis. rsc.org
Investigating Dehydration Processes of Rhodium(III) Hydrate Species
The study of dehydration processes in rhodium(III) hydrate species provides fundamental insights into their thermal stability and reactivity.
Thermogravimetric Studies on Rhodium Sulfate Crystalline Hydrates
Thermogravimetric analysis (TGA) is a key technique for investigating the dehydration of rhodium sulfate crystalline hydrates, such as [Rh(H₂O)₆]₂(SO₄)₃·5H₂O. researchgate.net Studies in the temperature range of 300–460 K reveal the stepwise loss of water molecules. researchgate.net The thermal decomposition of amorphous rhodium hydrous oxide shows that heating in an argon atmosphere can lead to partial autoreduction to rhodium metal. researchgate.net Calcination at 500°C in air results in the formation of two crystalline phases, α-Rh₂O₃ and RhO₂. As the temperature increases further, RhO₂ is reduced, leaving α-Rh₂O₃ as a single phase at 650°C. At 1000°C, this transforms into β-Rh₂O₃. researchgate.net The dehydration of crystalline hydrates can be stoichiometric, with a fixed water content over a specific relative humidity range, or non-stoichiometric, where the water content varies continuously. acs.orgnih.gov
Mechanistic Insights into Solid-Phase Condensation of Rhodium(III) Aqua Sulfates
The isothermal dehydration of rhodium(III) aqua sulfates between 100–130°C can lead to solid-phase condensation, forming oligomeric rhodium(III) aqua sulfate complexes. researchgate.net This process involves the transformation of monomeric aqua complexes into larger, polynuclear species. Spectroscopic techniques such as ¹⁰³Rh and ¹⁷O NMR, along with electronic absorption spectroscopy, are instrumental in characterizing the resulting polymeric phases in solution. researchgate.netresearchgate.net These studies have identified stable species in aged solutions, including [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net
Development of this compound as a Precursor for Diverse Rhodium Complexes
Hydrated rhodium(III) chlorides, often represented as RhCl₃·xH₂O, are fundamental precursors for a vast range of rhodium(III) complexes.
Synthesis of Octahedral Rhodium(III) Chloroamines from RhCl₃⋅xH₂O
Rhodium(III) chloride hydrate (RhCl₃·xH₂O) is the conventional starting material for the synthesis of most rhodium(III) complexes, including the important class of octahedral rhodium(III) chloroamines. nih.gov These complexes, with the general formula [RhClₓ(NH₃)₆₋ₓ], are crucial intermediates in coordination chemistry. nih.govnih.gov
The synthesis of various rhodium(III) chloroamines can be achieved by reacting RhCl₃·xH₂O with ammonia (B1221849) or ammonium (B1175870) chloride. nih.gov However, the accessibility of specific complexes can be challenging due to the kinetics of ligand substitution. For example, the initial substitution of chloride ligands in [RhCl₆]³⁻ is rapid, while the final substitution in [Rh(NH₃)₅Cl]²⁺ is more difficult. nih.gov Specific synthetic protocols have been developed to obtain particular isomers and compositions. For instance, trans–[Rh(NH₃)₄Cl₂]Cl can be prepared by heating RhCl₃·xH₂O with an aqueous solution of NH₄Cl and (NH₄)₂CO₃. nih.gov The use of catalysts, such as hydrazinium (B103819) salts, can facilitate the synthesis of complexes like [Rh(NH₃)₅Cl]Cl₂ with high yields. nih.gov
Table 2: Selected Rhodium(III) Chloroamine Complexes Synthesized from RhCl₃·xH₂O
| Complex | Synthetic Precursors | Key Reaction Conditions |
|---|---|---|
| trans–[Rh(NH₃)₄Cl₂]Cl | RhCl₃·xH₂O, NH₄Cl, (NH₄)₂CO₃ | Heating on a steam bath for 3 hours |
| [Rh(NH₃)₅Cl]Cl₂ | RhCl₃·xH₂O, N₂H₆Cl₂ | Reaction in a basic ammonia buffer (pH ~8.2) |
| [Rh(NH₃)₆]Cl₃ | [Rh(NH₃)₅Cl]Cl₂ | Heating with concentrated NH₃ solution in an autoclave at 150°C |
Information compiled from synthetic protocols for rhodium(III) chloroamines. nih.gov
Preparation of Novel Rhodium(III)-EDTA Type Ligand Complexes
The synthesis of novel rhodium(III) complexes with EDTA-type ligands, such as ethylenediaminetetraacetic acid (EDTA) and its derivatives, is a significant area of research in coordination chemistry. These complexes are typically prepared through the reaction of a rhodium(III) salt, most commonly rhodium(III) chloride hydrate (RhCl₃·xH₂O), with the desired aminopolycarboxylate ligand in an aqueous solution. rsc.orgnih.gov The specific reaction conditions, including temperature, pH, and reaction time, play a crucial role in determining the final product and its isomeric form.
A common synthetic route involves the reaction of RhCl₃·xH₂O with an EDTA-type ligand, which can lead to the formation of a mixture of complexes. rsc.org For instance, the reaction with ethylenediamine-N,N,N'-triacetate (ed3a³⁻) has been shown to produce a mixture of two distinct rhodium(III) complexes. rsc.org These complexes can be separated and purified using chromatographic techniques, such as column chromatography on materials like QAE A-25 Sephadex. rsc.org This separation is often based on the different charges of the resulting complex species. rsc.org
In one documented synthesis, the reaction of RhCl₃·xH₂O with H₃ed3a yielded a neutral complex, [Rh(ed3a)(H₂O)]·H₂O, and an anionic complex, Na[Rh(ed3a)Cl]·H₂O. rsc.org The separation of these was achieved by passing the reaction mixture through a QAE A-25 Sephadex column in its chloride form, followed by desalting with a Sephadex G-10 column. rsc.org The resulting purified complexes were then crystallized and characterized using various analytical methods, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as X-ray crystallography. rsc.org In both of these complexes, the rhodium(III) ion is six-coordinate, bonded to three deprotonated oxygen atoms from the carboxylate groups and two nitrogen atoms from the diamine portion of the ed3a³⁻ ligand. The sixth coordination site is occupied by either a water molecule or a chloride ligand. rsc.org
Another synthetic approach involves the hydrothermal synthesis of rhodium(III)-EDTA complexes. This method utilizes sealed ampoules and elevated temperatures, for example, 150°C for 10 hours, with rhodium(III) sulfate and EDTA (H₄Y) as the starting materials. researchgate.net The resulting complexes in solution can then be studied using techniques like electronic absorption spectrometry to understand the equilibria between different species, such as [Rh(Y)(H₂O)]⁻ and [Rh(Y)]⁻. researchgate.net
The following table summarizes the key details of the synthesized rhodium(III)-EDTA type ligand complexes based on available research findings.
| Complex | Starting Materials | Key Synthesis Details | Spectroscopic Data (λmax) |
| [Rh(ed3a)(H₂O)]·H₂O | RhCl₃·xH₂O, H₃ed3a | Reaction followed by chromatographic separation on QAE A-25 Sephadex and desalting on Sephadex G-10. rsc.org | Not specified in the provided text. |
| Na[Rh(ed3a)Cl]·H₂O | RhCl₃·xH₂O, H₃ed3a | Reaction followed by chromatographic separation on QAE A-25 Sephadex and desalting on Sephadex G-10. rsc.org | Not specified in the provided text. |
| [Rh(Y)(H₂O)]⁻ | Rhodium(III) sulfate, H₄Y (EDTA) | Synthesized in sealed ampoules at 150°C for 10 hours. researchgate.net | 302 ± 2 nm, 371 ± 2 nm researchgate.net |
| [Rh(Y)]⁻ | Rhodium(III) sulfate, H₄Y (EDTA) | Formed in solution from [Rh(Y)(H₂O)]⁻. researchgate.net | 289 ± 2 nm, 353 ± 2 nm researchgate.net |
Computational Chemistry and Theoretical Modeling of Rhodium Iii Oxide Pentahydrate Systems
Density Functional Theory (DFT) Applications in Rhodium(III) Oxide Research
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It has been widely applied to study rhodium oxides, providing crucial data on their fundamental characteristics.
Elucidation of Electronic Structure and Band Gap Analysis in Rh₂O₃
DFT calculations have been instrumental in exploring the electronic structure of rhodium(III) oxide. Studies show that the electronic states near the Fermi level are primarily composed of Rhodium 4d and Oxygen 2p orbitals. stanford.edu However, standard DFT calculations, particularly those using the Generalized Gradient Approximation (GGA), have been found to significantly underestimate the material's band gap. stanford.eduresearchgate.net For instance, a GGA-based DFT calculation predicted a band gap of 0.51 eV for Rh₂O₃, while other similar calculations yielded a value as low as 0.20 eV. stanford.eduresearchgate.net These theoretical values are considerably lower than the experimentally determined indirect band gap of approximately 1.22 eV. researchgate.net This discrepancy is a known limitation of standard DFT methods when applied to transition metal oxides. stanford.eduresearchgate.net
Investigation of Metallic and Semiconductor Characteristics
The nature of rhodium(III) oxide's conductivity has been a subject of both experimental and theoretical investigation. While oxide compounds are typically not conductive, Rh₂O₃ exhibits properties that are not straightforwardly insulating. americanelements.com It is considered a p-type conductor, and some analyses have described it as a semimetal. dtic.mil DFT calculations support its classification as a semiconductor, although the underestimated band gap from these calculations can sometimes suggest a near-metallic character. researchgate.net The unique conductive properties are of interest for applications in electronics, such as in organic light-emitting diodes, where Rh₂O₃ films can serve as transparent and conductive layers with a lower work function than common materials like indium tin oxide (ITO). wikipedia.org
DFT+U Studies for Improved Band Gap Prediction
To address the underestimation of the band gap by standard DFT, a corrective approach known as DFT+U is often employed. arxiv.org This method adds a Hubbard U term to account for the strong on-site Coulombic interactions of localized electrons, such as those in the d-orbitals of transition metals. arxiv.org Applying the DFT+U method to Rh₂O₃ provides a much more accurate prediction of its electronic properties. stanford.eduresearchgate.net
In one study, a U value of 3.5 eV was applied to the rhodium atoms, which resulted in a calculated band gap of 1.14 eV. researchgate.net This value is in much better agreement with the experimental band gap of 1.20 eV to 1.22 eV. stanford.eduresearchgate.net The DFT+U approach corrects the band gap by shifting the conduction band states to higher energies, providing a more realistic electronic structure. stanford.edu The success of this method demonstrates its importance for accurately modeling transition metal oxides where standard DFT fails. arxiv.orgaps.org
| Method | Calculated Band Gap (eV) | Reference |
|---|---|---|
| Experimental | 1.20 - 1.22 | stanford.eduresearchgate.net |
| DFT (GGA) | 0.20 - 0.51 | stanford.eduresearchgate.net |
| DFT+U (U = 3.5 eV) | 1.14 | researchgate.net |
Modeling Reaction Mechanisms in Rhodium(III)-Catalyzed Processes
Rhodium(III) compounds are renowned for their catalytic activity, particularly in the functionalization of carbon-hydrogen (C-H) bonds. nih.gov DFT calculations have become essential for mapping out the complex mechanisms of these reactions, explaining selectivity, and guiding the development of new catalysts. nih.govnih.gov
DFT Studies on C-H Activation Mechanisms
DFT studies have provided profound insights into the mechanisms of Rh(III)-catalyzed C-H activation. researchgate.net A common reaction involves the coupling of a substrate with an unsaturated partner like an alkyne or a cyclopropene (B1174273). acs.orgnih.gov Computational studies on the C-H activation of N-phenoxyacetamide have detailed the reaction pathways. acs.orgnih.gov
Key findings from these DFT studies include:
The reaction mechanism can vary significantly depending on the substrate used. nih.gov
With an alkyne substrate, the rhodium catalyst typically remains in the Rh(III) oxidation state throughout the catalytic cycle. acs.org
In contrast, when a cyclopropene is used as the substrate, the mechanism can proceed through a Rh(V) nitrene intermediate. acs.orgnih.gov
The C-O bond formation step can occur via different pathways: a simultaneous reductive elimination and O-N bond cleavage for the alkyne substrate, versus an electrocyclization from a Rh(III) intermediate for the cyclopropene substrate. acs.orgnih.gov
These computational findings help to rationalize experimental observations and provide a predictive framework for catalyst and substrate design. nih.gov
Computational Analysis of Cycloaddition Reactions Catalyzed by Rhodium
Rhodium catalysts are also effective in mediating cycloaddition reactions, such as the [2+2+2] cycloaddition, to construct complex cyclic molecules. mdpi.com Computational analysis using DFT has been crucial in understanding the mechanisms and selectivity of these transformations. mdpi.comrsc.org
Energetic and Structural Analysis of Rhodium(III) Complexes
Computational methods are crucial for determining the total energy of different isomers of rhodium(III) complexes, thereby predicting their relative stabilities. For rhodium(III) oxide pentahydrate, this would involve calculating the energies of different arrangements of the water ligands and the oxide structure.
A significant component of the energetic analysis for transition metal complexes is the Ligand Field Stabilization Energy (LFSE). LFSE quantifies the stabilization of a complex's d-electrons due to the splitting of d-orbitals in the presence of a ligand field, compared to a hypothetical spherical field. libretexts.orglibretexts.org Rhodium(III) is a d⁶ ion. In an octahedral field, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy e₉ orbitals. libretexts.org
The LFSE is calculated based on the distribution of the d-electrons in these orbitals. libretexts.org
For an electron in a t₂g orbital, the energy is lowered by -0.4 Δₒ.
For an electron in an e₉ orbital, the energy is raised by +0.6 Δₒ.
For a d⁶ ion like Rh(III), there are two possible electron configurations:
High-spin: Electrons are distributed to maximize spin multiplicity (t₂g⁴ e₉²).
Low-spin: Electrons are paired in the lower energy orbitals first (t₂g⁶ e₉⁰).
Rhodium(III) complexes, particularly with oxide and water ligands, are typically low-spin due to the strong ligand field. The LFSE calculations for both configurations are as follows:
| Spin State | Electron Configuration | LFSE Calculation | LFSE Value |
| High-Spin | t₂g⁴ e₉² | (4 × -0.4 Δₒ) + (2 × +0.6 Δₒ) | -0.4 Δₒ |
| Low-Spin | t₂g⁶ e₉⁰ | (6 × -0.4 Δₒ) + (0 × +0.6 Δₒ) | -2.4 Δₒ |
The significantly higher LFSE for the low-spin configuration indicates its greater stability.
Natural Bonding Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules by providing a localized, Lewis-like bonding picture. wisc.eduuba.ar It analyzes the wavefunction to describe charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. medjchem.com This analysis is key to understanding structural stability and electron delocalization within a molecule. medjchem.com
For this compound, NBO analysis can elucidate the nature of the Rh-O bonds and the interactions involving the water ligands. The analysis partitions the molecular orbitals into:
Lewis-type NBOs: These include core orbitals (CR), bond orbitals (BD), and lone pairs (LP), which represent the classical Lewis structure. uba.ar The percentage of electron density described by these orbitals (%-ρL) is often very high, indicating the accuracy of the Lewis structure model. uba.ar
Non-Lewis-type NBOs: These are primarily the antibonding orbitals (BD) and Rydberg orbitals (RY). wisc.eduuba.ar
The stability of the complex is enhanced by delocalization effects, which are quantified by the interaction energy between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors). For instance, an interaction between an oxygen lone pair (LP) and an empty rhodium antibonding orbital (Rh-O*) would indicate delocalization and contribute to the stability of the complex. These interactions are fundamental to understanding phenomena beyond a simple localized bonding picture, such as resonance and intermolecular forces. wisc.edu
Computational chemistry provides powerful tools for calculating the energies of electronic excited states in molecules. These calculations are essential for interpreting and predicting spectroscopic properties. nih.gov For rhodium(III) complexes, methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like Complete Active Space Configuration Interaction (CASCI) can be used to model the potential energy surfaces of excited states. rug.nl
Theoretical investigations on Rh(III) complexes have shown that it is possible to calculate the relative energy ordering of different types of excited states, such as metal-centered (MC) and ligand-to-metal charge transfer (LMCT) states. nih.gov For example, in a study on a [Rh(III)(phen)₂(NH₃)₂]³⁺ complex, calculations predicted the lowest energy metal-centered excited state and helped to understand the deactivation pathways from higher-energy ligand-centered states. nih.gov
These calculated transition energies can be directly correlated with experimental absorption spectra. By simulating the electronic transitions, researchers can assign specific peaks in a UV-Vis spectrum to particular electronic excitations within the molecule. This correlation between theoretical calculations and experimental data provides a detailed understanding of the electronic structure and photochemistry of the complex. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.gov
Computational Descriptors for Catalytic Activity
The adsorption of reactants and products on a catalyst surface is a critical step in heterogeneous catalysis. Computational methods, particularly DFT, are widely used to calculate adsorption energies (E_ad). nih.gov The adsorption energy is typically calculated as:
E_ad = E_(adsorbate/surface) - (E_surface + E_adsorbate)
where E_(adsorbate/surface) is the total energy of the adsorbate on the surface, E_surface is the energy of the clean surface, and E_adsorbate is the energy of the molecule in the gas phase. nih.gov
Due to the high computational cost of DFT calculations for numerous potential catalysts, researchers have developed descriptor-based models and machine learning (ML) approaches to predict adsorption energies more efficiently. researchgate.netarxiv.org These models use simpler, more easily calculated properties (descriptors) to predict the adsorption energy. acs.org For metal and metal oxide surfaces, common descriptors include the properties of the surface itself, such as the d-band center or the electron affinity of surface metal atoms, and properties of the adsorbate. nih.govacs.org
Studies have shown that machine learning models can predict adsorption energies with a mean absolute error (MAE) that is often low enough to be useful for catalyst screening. researchgate.net For example, on various transition-metal surfaces, linear scaling relations have predicted adsorption energies with an MAE of 0.12 eV. acs.org
The table below summarizes the mean absolute errors (MAE) from various studies on predicting adsorption energies, demonstrating the accuracy of these computational approaches.
| System | Method | Descriptors | MAE (eV) |
| Propionic acid intermediates on transition-metal surfaces | Linear Scaling Relations | Adsorption energies of CHCHCO, OH, C | 0.12 |
| Propionic acid intermediates on transition-metal surfaces | Machine Learning (ML) | - | 0.13 |
| Oxygenates on various Metal Dioxide (MO₂) surfaces | DFT-based predictive model | Effective charge (e_eff) of oxygen atoms and Electron Affinity (EA) of surface metal atoms | < 0.08 |
| Propane dehydrogenation on Platinum surface | Siamese network-based ML | - | 0.18 |
These predictive models provide a powerful framework for rapidly screening potential catalyst materials and identifying promising candidates for specific chemical transformations. nih.govarxiv.org
Calculation of Oxygen Vacancy Formation Energy in Single-Atom Catalysts
The formation of oxygen vacancies on the surface of metal oxide supports is a critical factor in the performance of single-atom catalysts (SACs). These vacancies can serve as active sites for catalysis and significantly influence the electronic properties of the supported single metal atoms. The energy required to create an oxygen vacancy, known as the oxygen vacancy formation energy (E_ov), is a key descriptor used to screen and design effective SACs. nih.gov
The calculation of E_ov is typically performed using first-principles density functional theory (DFT) calculations. This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. The process generally involves these steps:
Model Construction: A slab model of the metal oxide support (e.g., CeO₂, SnO₂, ZrO₂) with a single rhodium atom adsorbed on its surface is constructed. The hydrated nature of this compound implies that water molecules and hydroxyl groups may also be included in the surface model to represent a more realistic catalytic environment.
Total Energy Calculation: The total energy of the perfect, defect-free rhodium single-atom on the support (E_total) is calculated using DFT.
Vacancy Creation: An oxygen atom is removed from a specific site on the surface of the oxide support, creating an oxygen vacancy. The total energy of this system with the vacancy (E_vacancy) is then calculated.
Reference Energy: The energy of an oxygen molecule (E_O₂) in the gas phase is calculated as a reference.
Formation Energy Calculation: The oxygen vacancy formation energy is then calculated using the following formula:
E_ov = E_vacancy + (1/2) * E_O₂ - E_total
Engineering the energetics of surface oxygen vacancy formation is considered a powerful strategy for the rational modulation of SACs. nih.gov A lower E_ov generally indicates that vacancies are more easily formed, which can enhance catalytic activity. For example, studies on rhodium SACs have shown that oxide supports with a wide range of E_ov can be selected to tune the catalytic performance for specific reactions, such as the gas-phase hydroformylation of ethylene. nih.gov
Table 1: Representative Oxygen Vacancy Formation Energies (E_ov) for Various Oxide Supports
| Oxide Support | Cation Valency | Calculated E_ov (eV) |
| CeO₂ | 4+ | Low to Intermediate |
| SnO₂ | 4+ | Low |
| m-ZrO₂ | 4+ | High |
Note: This table provides a conceptual representation based on findings that different oxide supports exhibit a wide range of surface oxygen vacancy formation energies. nih.gov The exact values can vary significantly based on the computational method, the specific crystal facet studied, and the presence of dopants or adsorbates.
Establishment of Scaling Relations between Thermodynamic Properties and Catalytic Performance
For catalytic systems involving rhodium oxides, the establishment of scaling relations typically involves the following:
Identifying Key Intermediates: For a given catalytic reaction, such as CO oxidation or the oxygen evolution reaction (OER), the key reaction intermediates that adsorb to the catalyst surface are identified. researchgate.netnih.gov For OER, these are often HO, O, and HOO*. nih.gov
Calculating Adsorption Energies: DFT is used to calculate the Gibbs free energy of adsorption (ΔG_ads) for each of these intermediates on the rhodium catalyst surface.
Plotting Correlations: The calculated adsorption energies of different intermediates are plotted against each other. A linear relationship between the adsorption energies of two intermediates (e.g., ΔG_HOO* vs. ΔG_HO*) is a classic example of a scaling relation. nih.gov
Identifying a Descriptor: A single parameter, or descriptor, is chosen to represent the catalyst's interaction with adsorbates. This could be the adsorption energy of a key intermediate (like ΔG_O* - ΔG_HO*), the d-band center of the metal, or the oxygen vacancy formation energy. henkelmanlab.orgnih.gov
Constructing Volcano Plots: By plotting a measure of catalytic activity (like the theoretical overpotential or turnover frequency) against the chosen descriptor, a "volcano plot" can be constructed. These plots show that ideal catalysts have an intermediate binding strength—neither too strong nor too weak—with the reaction intermediates. nih.gov
These scaling relations allow for the rapid screening of a vast number of potential catalysts. nih.gov Instead of calculating the full energy profile for every candidate material, researchers can calculate the value of a single descriptor to predict the material's catalytic performance. henkelmanlab.org This approach has been successfully applied to a wide variety of metal oxide and single-atom catalysts, providing fundamental principles for the rational design of new and improved catalysts. nih.gov
Catalytic Applications and Mechanistic Studies of Rhodium Iii Oxide Pentahydrate
Role of Rhodium(III) Oxide Pentahydrate in Oxidation-Reduction Catalysis
Rhodium(III) oxide and its hydrated forms are recognized for their catalytic prowess in a range of oxidation-reduction reactions that are fundamental to organic synthesis and the production of fine chemicals. wikipedia.org The rhodium center, with its accessible +3 oxidation state, can effectively mediate the transfer of electrons between substrates, a key principle in redox catalysis.
Rhodium compounds, including rhodium(III) oxide, are known for their catalytic properties in various industrial processes. sphinxsai.com They are instrumental in facilitating reactions such as the hydrogenation of organic compounds and the synthesis of a variety of chemicals. sphinxsai.com The catalytic activity of rhodium oxides is leveraged in hydroformylation of alkenes and the hydrogenation of carbon monoxide. sphinxsai.com These catalytic applications are crucial in the production of valuable chemical intermediates and final products.
The general catalytic utility of rhodium(III) oxide stems from its capacity to act as a precursor to catalytically active species or to participate directly in catalytic cycles. Its stability and handling characteristics make it a convenient source of rhodium for various catalytic systems.
A fundamental principle of catalysis is the reduction of the activation energy of a reaction, which is achieved by providing an alternative reaction pathway. Rhodium catalysts, including those derived from rhodium(III) oxide, excel in this by forming transient intermediate species with the reactants.
Specific Reaction Types and Catalytic Systems
The versatility of this compound and related rhodium catalysts is evident in their application across a spectrum of specific reaction types, including hydrogenation, oxidation, hydroformylation, and C-H activation.
Rhodium-based catalysts are highly effective for both hydrogenation and oxidation reactions. In the context of hydrogenation, rhodium catalysts, such as Wilkinson's catalyst, are renowned for their ability to catalyze the addition of hydrogen across double bonds in alkenes. wikipedia.org The mechanism typically involves the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the alkane product. rsc.org
In the realm of oxidation, rhodium metal-rhodium oxide (Rh-Rh2O3) nanostructures have demonstrated significant activity towards the hydrogen oxidation reaction (HOR). upb.ro In basic media, the adsorption of hydroxide (B78521) species on the Rh2O3 sites enhances the reactivity of hydrogen intermediates, leading to improved HOR activity. upb.ro For the hydrogen evolution reaction (HER) in a basic environment, the Rh2O3 sites facilitate the adsorptive dissociation of water to form hydrogen adatoms on adjacent rhodium sites, which then recombine to produce hydrogen molecules. upb.ro
| Reaction Type | Catalyst System | Key Mechanistic Feature | Application |
|---|---|---|---|
| Hydrogenation | Rhodium(I) complexes (e.g., Wilkinson's catalyst) | Oxidative addition of H2 | Alkene saturation |
| Hydrogen Oxidation Reaction (HOR) | Rh-Rh2O3 nanostructures | Adsorption of OH- on Rh2O3 sites | Fuel cells |
| Hydrogen Evolution Reaction (HER) | Rh-Rh2O3 nanostructures | Adsorptive dissociation of water on Rh2O3 sites | Water electrolysis |
Hydroformylation, or the oxo process, is a crucial industrial reaction that converts olefins, carbon monoxide, and hydrogen into aldehydes. Rhodium-based catalysts, particularly those modified with phosphine ligands, have largely replaced older cobalt-based systems due to their higher activity and selectivity for the desired linear aldehyde product. snnu.edu.cn
The general mechanism for rhodium-catalyzed hydroformylation involves several key steps:
Ligand dissociation: A vacant coordination site is created on the rhodium complex.
Olefin coordination: The alkene binds to the rhodium center.
Migratory insertion: The coordinated alkene inserts into a rhodium-hydride bond.
CO insertion: A carbonyl group inserts into the newly formed rhodium-alkyl bond.
Oxidative addition of H2: Dihydrogen adds to the rhodium center.
Reductive elimination: The aldehyde product is eliminated, regenerating the active catalyst.
The following table summarizes typical conditions and outcomes for the hydroformylation of propene using a rhodium-triphenylphosphine catalyst.
| Parameter | Value/Range |
|---|---|
| Catalyst | Rhodium complex with triphenylphosphine (TPP) |
| Temperature | 90-110°C |
| Propylene Partial Pressure | 250 – 600 kPa |
| Carbon Monoxide Partial Pressure | 20 – 80 kPa |
| Hydrogen Partial Pressure | 140 – 430 kPa |
| Propylene Conversion | > 85% |
| Selectivity to Aldehydes | > 95% |
| Linear-to-Branched Aldehyde Ratio (n/iso) | Approaching 10:1 |
Data sourced from a study on propylene hydroformylation kinetics. snnu.edu.cn
Rhodium(III) catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex organic molecules. These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.
A notable application is the coupling of arenes with various partners. For instance, the Rh(III)-catalyzed coupling of arenes with cyclopropanols proceeds via C-H activation and subsequent ring opening of the cyclopropanol. researchgate.net A significant kinetic isotope effect (kH/kD = 7.8) was observed in one study, indicating that the C-H bond cleavage is likely involved in the rate-determining step of the reaction. researchgate.net
Another important transformation is the direct C-H olefination of arenes with unactivated aliphatic olefins. This reaction, catalyzed by a [Cp*RhCl2]2 complex in the presence of additives, allows for the formation of ortho-olefinated products with high regio- and stereoselectivity. nih.gov The following table provides examples of the scope of Rh(III)-catalyzed C-H activation and coupling of arenes.
| Arene Substrate | Coupling Partner | Product Type | Key Catalyst/Conditions |
|---|---|---|---|
| Oxime ether | 1-Benzylcyclopropanol | β-Aryl ketone | [CpRh(OAc)2], Cu(OAc)2 |
| Benzamides, Arylpyridines, Indoles | Unactivated aliphatic olefins | Ortho-olefinated arenes | [CpRhCl2]2, Cu(OAc)2, AgSbF6 |
| Non-electronically activated arenes | Hypervalent iodine reagent (alkyne source) | Functionalized alkynes | Rh(III) catalyst, room temperature |
Examples compiled from various research on Rh(III)-catalyzed C-H activation. researchgate.netnih.gov
Enantioselective Catalysis with Chiral Rhodium(III) Complexes
Rhodium(III)-catalyzed reactions have become a powerful method for creating chiral molecules, which are essential in pharmaceuticals and materials science. nih.gov While this compound is not typically the direct catalyst, it serves as a stable and reliable precursor for generating the active chiral Rhodium(III) complexes. These complexes, often featuring a cyclopentadienyl (Cp*) or a related ligand, are highly effective due to their robustness and reactivity. nih.govepfl.ch
The synthesis of these catalysts can be complex, which has led to alternative strategies, such as combining an achiral Rh(III) catalyst with a chiral additive, like a chiral Brønsted base or carboxylic acid. nih.gov Research has demonstrated the efficacy of chiral Rh(III) complexes in a variety of enantioselective transformations.
Key Research Findings in Enantioselective Rh(III) Catalysis:
| Reaction Type | Catalyst System | Products | Key Outcomes |
| C-H Annulation | Achiral Cp*-Rhodium(III) with Chiral Brønsted Base | Chiral Phthalides | Good enantioselectivity using electricity as a sustainable oxidant. nih.gov |
| Alkenyl C-H Functionalization | Chiral Cyclopentadienyl (Cpx) Rhodium(III) Complexes | Cyclopropanes, Amino Esters | Fine-tuning of the chiral ligand allowed for controlled chemoselectivity and excellent enantioselectivities. epfl.ch |
| Aziridination of Unactivated Alkenes | Chiral Cyclopentadienyl (Cpx) Rhodium(III) Catalysis | Chiral Aziridines | Achieved high yields and enantioselectivities (up to 99% yield, 93% ee) for synthetically valuable products. nih.gov |
| Cascade Michael-Alkylation | Chiral Rh(III) Complex | Multisubstituted Cyclopropanes | Generated products in 70-99% yields with 93-99% enantioselectivity, applicable to gram-scale synthesis. scite.ai |
These studies highlight the importance of developing and tailoring chiral Rh(III) catalysts, for which this compound is a viable starting material, to achieve high levels of stereocontrol in complex organic transformations.
Annulation and Heterocycle Synthesis via Rhodium Catalysis
Rhodium(III)-catalyzed C-H activation and subsequent annulation reactions provide an efficient pathway for the synthesis of complex nitrogen-containing heterocycles. nih.gov These structural motifs are prevalent in a large number of pharmaceutical drugs and clinical candidates. nih.gov The process often involves the coupling of substrates like hydrazones or benzamides with alkynes or alkenes to construct fused ring systems. nih.govorganic-chemistry.org
Microwave-assisted protocols have been developed to significantly reduce reaction times for these transformations compared to conventional heating. nih.govscilit.com This approach enables the use of diverse substrates that might otherwise fail to react under standard conditions. nih.govscilit.com
Examples of Rhodium(III)-Catalyzed Heterocycle Synthesis:
| Substrates | Coupling Partner | Product | Catalyst System |
| Hydrazones from N-aminopyrroles | Alkynes | Pyrrolopyridazines | Rh(III) catalyst for dual C-H activation. nih.gov |
| N-(pivaloyloxy)benzamides | Ethylene, Propyne | Isoquinolone Scaffolds | Rh(III)-catalyzed [4+2] cycloaddition. organic-chemistry.org |
| Aryl O-pivaloyl hydroxamic acids | Norbornadiene | Various Heterocycles | Rh(III) catalyst with microwave heating. nih.gov |
| Diarylimines, vinyl ketones, amines | - | Isoindole Derivatives | Multicomponent dehydrogenative annulation with a Rhodium catalyst and Copper oxidant. rsc.org |
These methods demonstrate the power of Rh(III) catalysis in building molecular complexity from relatively simple starting materials, providing access to valuable heterocyclic compounds.
Catalytic Carbon Dioxide Reduction utilizing Rhodium(III) Oxide
The reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for sustainable chemistry. Rhodium-based catalysts have been investigated for the photocatalytic reduction of CO2, with formate being identified as the sole carbon-containing product in several systems. nih.govlsu.eduuoregon.edu Formate has significant industrial applications and is considered a promising hydrogen storage compound. nih.govlsu.edu
While many studies employ molecular rhodium complexes, the fundamental chemistry involves the Rh(III) oxidation state. Research has shown that rhodium-based systems can be photosensitized to drive the reduction of CO2. nih.gov Furthermore, these molecular catalysts can be heterogenized by incorporating them into solid supports like metal-organic frameworks (MOFs). nih.govuoregon.edu This approach leads to catalytic systems that are more stable, selective, and recyclable without a loss of activity compared to their homogeneous counterparts. nih.govuoregon.edu Infrared studies on supported rhodium catalysts have also provided insights into the hydrogenation of CO2, identifying key intermediates in the reaction pathway. dtic.mil
Decomposition of Nitrogen Oxides over Rhodium Oxide Surfaces
Rhodium and its oxides are exceptionally effective catalysts for the decomposition of nitrogen oxides (NOx), such as nitrous oxide (N2O) and nitric oxide (NO), which are significant environmental pollutants. nih.govwikipedia.org Though thermodynamically unstable, NOx compounds are kinetically inert, requiring a catalyst to facilitate their decomposition into benign dinitrogen (N2) and oxygen (O2). nih.gov
Studies on various rhodium-loaded metal oxides have shown high activity for N2O decomposition. scispace.com Plant-scale tests using heated rhodium catalysts have demonstrated that the N2O content in industrial off-gases can be reduced to less than 0.05% at temperatures between 1300 and 1500°F. osti.gov Investigations into the decomposition of NO on gas-phase rhodium cluster cations have revealed that the reaction mechanism and efficiency are size-dependent. rsc.org The process involves the adsorption of NO onto the rhodium clusters, followed by N-O bond dissociation and eventual N-N bond formation to release N2 at high temperatures. rsc.org
Heterogeneous Catalysis with this compound
Rhodium(III) oxide is a cornerstone of heterogeneous catalysis, particularly in applications requiring high durability and specific reactivity, such as in automotive emissions control and industrial chemical production. nanochemazone.comfuncmater.comspecialtymetals.com
Performance in Automotive Catalytic Converters
Rhodium is an indispensable component of the modern three-way catalytic converter (TWC) used in gasoline-powered vehicles. escholarship.orgacsh.org Its primary and most critical function is the reduction of harmful nitrogen oxides (NOx) to harmless nitrogen gas (N2). escholarship.orgquora.com Rhodium exhibits a unique ability to perform this reduction at high rates and with high selectivity toward N2, even in the harsh and dynamic environment of automotive exhaust. escholarship.org
Rhodium(III) oxide (Rh2O3) is a key form of rhodium within the catalytic converter. specialtymetals.comgoogle.com The performance of the catalyst is highly dependent on the rhodium species present. Studies have shown that atomically dispersed rhodium species and rhodium nanoparticles exhibit different reactivity and selectivity under various conditions. escholarship.org For instance, the presence of water in the exhaust stream significantly enhances the NO reduction rate on atomically dispersed rhodium sites, although this can also lead to the undesirable formation of ammonia (B1221849) (NH3). escholarship.org In contrast, rhodium clusters tend to favor N2 formation. escholarship.org This highlights the importance of controlling the catalyst's structure at the atomic level to optimize TWC performance and minimize secondary pollutant formation.
Industrial Applications in Manufacturing Chemical Intermediates (e.g., Oxo-alcohols, Nitric Acid, Acetic Acid)
This compound is employed as an industrial catalyst in the synthesis of several key chemical intermediates. nanochemazone.comfuncmater.comchemicalbook.comthermofisher.comfishersci.co.uk
Oxo-alcohols: Rhodium oxides are used as catalysts for hydroformylation reactions, a process that converts alkenes into aldehydes, which are subsequently hydrogenated to produce oxo-alcohols. wikipedia.org
Nitric Acid: In the production of nitric acid via the oxidation of ammonia, platinum-rhodium alloy gauzes are used as the catalyst. semanticscholar.org Under the high-temperature operating conditions (750–950°C), volatile rhodium oxides are formed on the catalyst surface, playing a role in the catalytic cycle. semanticscholar.org
Acetic Acid: The Monsanto process, a major industrial method for producing acetic acid, relies on a rhodium-based catalyst for the carbonylation of methanol. google.com Rhodium compounds, including rhodium oxides, are suitable forms of the catalyst for this process. google.com Later developments, such as the Acetica process, utilize a heterogeneous rhodium catalyst immobilized on a polymer support to improve efficiency, particularly under low-water conditions. researchgate.net
Emerging Catalytic Paradigms
The field of catalysis is continually evolving, with a drive towards developing highly efficient, selective, and stable catalytic systems. In this context, rhodium-based catalysts, often derived from precursors like this compound, are at the forefront of innovative research. Two particularly significant areas of advancement are the development of single-atom catalysts (SACs) and the deeper understanding of metal-support interactions, which are crucial for optimizing catalytic performance.
Single-Atom Catalysts (SACs) Featuring Rhodium Species
Single-atom catalysts represent the ultimate frontier in catalyst design, maximizing the utilization of precious metals like rhodium by dispersing them as individual atoms on a support material. This atomic dispersion not only enhances the efficiency of metal use but also creates unique electronic properties and coordination environments that can lead to exceptional catalytic activity and selectivity, bridging the gap between homogeneous and heterogeneous catalysis. nih.govcsic.esresearchgate.net
The synthesis of rhodium SACs often involves the deposition of a rhodium precursor, such as rhodium(III) nitrate (B79036) or a rhodium oxide, onto a suitable support, followed by high-temperature treatment. nih.govosti.gov For instance, rhodium single-atom catalysts have been successfully synthesized using an oxidative metal dispersion and atom trapping method on various metal oxide supports, including monoclinic zirconia (m-ZrO₂), ceria (CeO₂), and tin oxide (SnO₂). nih.govcsic.es Characterization techniques like X-ray Absorption Spectroscopy (XAS) are crucial to confirm the atomic dispersion, typically showing dominant Rh-O coordination without any evidence of Rh-Rh metallic bonds. nih.govresearchgate.net
The performance of Rh SACs is highly dependent on the choice of support and the specific reaction. In the gas-phase hydroformylation of ethylene, a key industrial process, isolated rhodium atoms stabilized on oxygen-defective tin oxide (Rh₁/SnO₂) have demonstrated an exceptional combination of high turnover frequency (TOF) and nearly complete selectivity, a performance level comparable to molecular catalysts in liquid media. nih.govcsic.es This high performance is attributed to the unique coordination environment provided by the oxygen-defective support. nih.gov
Similarly, singly dispersed rhodium cations anchored on ceria (Rh₁/CeO₂) have shown high activity and selectivity for the production of syngas through the partial oxidation of methane. osti.gov In contrast, when silica (B1680970) (SiO₂) is used as a support, the formation of polynuclear rhodium aggregates is more likely due to silica's poor reducibility and lack of effective trapping sites for rhodium atoms. nih.govcsic.es
The stability and activity of these single-atom sites can be dynamic. Studies on single rhodium atoms on an iron oxide surface have shown that metastable, highly active Rh adatoms can be converted to more stable, 5-fold oxygen-coordinated sites upon annealing. pnnl.gov Interestingly, during a reaction like the dehydrogenation of formic acid, a fraction of the stable sites can transiently convert back to the highly active form in the presence of reaction intermediates, highlighting a dynamic interplay between catalyst structure and reactivity. pnnl.gov
| Catalyst | Support Material | Initial Turnover Frequency (TOF) (h⁻¹) | Selectivity | Key Finding |
|---|---|---|---|---|
| Rh₁/SnO₂ | Tin Oxide (SnO₂) | High | Essentially Full | Exceptional performance attributed to oxygen-defective support unlocking high coordination pliability. nih.gov |
| Rh₁/CeO₂ | Ceria (CeO₂) | Moderate | Moderate | Demonstrates the influence of support on activity and selectivity. nih.gov |
| Rh₁/ZrO₂ | Zirconia (ZrO₂) | Lower | Lower | Highlights the spectrum of performance across different oxide supports. nih.gov |
| Rhₙ/SiO₂ | Silica (SiO₂) | Low | Poor | Formation of polynuclear aggregates leads to lower performance compared to SACs. nih.govcsic.es |
Impact of Metal-Support Interactions on Catalytic Performance
Metal-support interactions (MSI) are fundamental to heterogeneous catalysis, describing the complex interplay between the metal nanoparticles or single atoms and the underlying support material. osti.govrsc.orgnih.gov These interactions can profoundly alter the geometric structure, electronic properties, and ultimately the catalytic behavior of the active metal phase. nih.gov The nature of the support material plays a critical role; for instance, rhodium oxide particles are thought to interact specifically with silica species in silica-containing supports. nih.gov
The strong metal-support interaction (SMSI) is a classic example, typically observed after high-temperature reduction, where a partially reduced oxide support can encapsulate the metal nanoparticles. nih.gov While this effect can stabilize the catalyst, it can also block active sites. More recent research explores harnessing these interactions in novel ways. For example, a "reverse" SMSI approach starts with a fully encapsulated core-shell structure (e.g., Pd-FeOx) and uses a reductive treatment to create a porous structure with highly accessible and stable metal sites. nih.gov
The choice of support significantly influences the properties of rhodium catalysts. When rhodium nanoparticles are dispersed on different supports like Al₂O₃ and TiO₂, their catalytic activity in reactions such as nitrate hydrogenation varies considerably. Rhodium-copper nanoparticles on a TiO₂ support are extremely active, whereas the same particles on Al₂O₃ show hindered activity. This difference underscores that the support is not merely an inert carrier but an active component that modifies the catalyst's electronic state and performance.
The electronic modifications induced by the support are particularly pronounced in single-atom catalysts, where every active atom is in direct contact with the support. The support acts as a solid-state ligand, modulating the electronic density of the rhodium atom and influencing its interaction with reactants. nih.gov For example, the incorporation of single rhodium atoms into the surface of ceria modifies the electronic state of the oxygen atoms near the rhodium, triggering the catalytic activity of the entire system for methane oxidation. osti.gov The interaction between rhodium and the support can also affect the catalyst's reducibility; temperature-programmed reduction (TPR) studies show that hydrogen consumption peaks for rhodium oxides shift to different temperatures depending on the support, indicating varying strengths of interaction. nih.gov
| Catalyst System | Support Material | Observed Effect of Metal-Support Interaction | Impact on Catalytic Performance |
|---|---|---|---|
| Rh-Cu Nanoparticles | Titanium Dioxide (TiO₂) | Strong metal-support interaction enhances charge transfer. | Extremely high activity for nitrate and nitrite hydrogenation. |
| Rh-Cu Nanoparticles | Aluminum Oxide (Al₂O₃) | Weaker interaction compared to TiO₂. | Significantly hindered hydrogenation activity. |
| Rh Single Atoms | Tin Oxide (SnO₂) | Stabilization of isolated Rh atoms on oxygen-defective sites. | High selectivity and activity in ethylene hydroformylation. nih.govcsic.es |
| Rh Nanoparticles | Silica-containing supports | Specific interactions between rhodium oxide particles and silica species. | Alters the reducibility and dispersion of the rhodium phase. nih.gov |
Materials Science and Engineering Applications of Rhodium Iii Oxide Pentahydrate
Development of Advanced Electronic Components
The unique electronic characteristics of rhodium oxide have led to its investigation for use in sophisticated electronic devices. sigmaaldrich.com Thin films of rhodium oxide are noted for being both transparent and conductive. wikipedia.org This combination of properties is valuable for applications requiring materials that can conduct electricity without obstructing light. wikipedia.org
Rhodium(III) oxide pentahydrate is a material of interest for the development of new capacitor electrode materials. fishersci.atchemicalbook.comsamaterials.com The stability and inherent conductive properties of the resulting rhodium oxide make it a suitable candidate for advanced capacitor technologies. Its conductive nature is a key factor in its potential application in capacitors, where efficient charge storage and delivery are paramount. sigmaaldrich.com
| Property | Relevance to Capacitor Electrodes | Source |
| Conductivity | Enables efficient charge and discharge cycles in the capacitor. | sigmaaldrich.comwikipedia.org |
| Thermal Stability | Allows the material to withstand high temperatures during manufacturing and operation. | funcmater.comamericanelements.com |
| Chemical Stability | Ensures longevity and reliability of the capacitor by resisting degradation. |
The compound is also being explored for its potential to enhance the performance and efficiency of memory devices such as Dynamic Random Access Memories (DRAMs) and Ferroelectric Random Access Memories (FeRAMs). funcmater.comfishersci.atchemicalbook.com For components like organic light-emitting diodes (OLEDs), rhodium oxide has been shown to improve electrical properties by facilitating better charge carrier injection from indium tin oxide (ITO) electrodes, a common transparent electrode material. wikipedia.org Rhodium(III) oxide possesses a work function approximately 0.2 eV lower than that of ITO, which can lead to improved device performance. wikipedia.org
| Memory Type | Potential Role of Rhodium(III) Oxide | Key Property |
| DRAMs | May serve as a component in the capacitor element of the memory cell. | samaterials.com |
| FeRAMs | Could be integrated into the electrode structure to improve performance. | samaterials.com |
Role in Electrochemical Systems
Rhodium oxide compounds are recognized for their utility in electrochemical applications, particularly in systems that operate at high temperatures. americanelements.comamericanelements.com Certain oxides with a perovskite structure, a category to which rhodium oxides can belong, are known to be electronically conductive, which is a critical property for electrochemical devices like fuel cells. funcmater.comamericanelements.com
There is potential for using rhodium oxide materials in the cathodes of solid oxide fuel cells (SOFCs). funcmater.comamericanelements.comamericanelements.com The cathode in an SOFC must be electronically conductive and facilitate the oxygen reduction reaction. The conductive properties of rhodium oxides make them a subject of research for this demanding application. sigmaaldrich.com
Similarly, rhodium oxide's properties are relevant for oxygen generation systems. funcmater.comamericanelements.comamericanelements.com These systems often rely on electrochemical processes, such as the oxygen evolution reaction (OER). researchgate.net The material's ability to act as a stable, conductive medium is advantageous for such applications. researchgate.net
| Electrochemical Application | Function of Rhodium Oxide | Relevant Finding |
| Solid Oxide Fuel Cells (SOFCs) | Potential cathode material due to electronic conductivity. | funcmater.comamericanelements.comsigmaaldrich.com |
| Oxygen Generation Systems | Can serve as an electrode material to facilitate the oxygen evolution reaction. | funcmater.comresearchgate.net |
Integration in Ceramic and Glass Technologies
This compound is considered a highly insoluble and thermally stable source of rhodium, making it well-suited for applications in glass, optic, and ceramic manufacturing. funcmater.comamericanelements.comsamaterials.comamericanelements.com The extreme stability of the resulting metal oxide is beneficial for creating durable ceramic structures. americanelements.com Its applications range from simple clay-based ceramics to advanced electronic components. americanelements.com The pentahydrate form is noted as a key intermediate for producing specialized ceramics that require enhanced thermal and wear resistance.
Nanotechnology Initiatives
The unique properties of this compound are being leveraged in the field of nanotechnology, particularly in the creation of advanced composite materials. Scientists are exploring its use in developing nanoparticles within structured environments, which can lead to novel applications in catalysis and materials science.
Synthesis and Characterization of Rhodium Oxide Nanoparticles within Mesoporous Scaffolds
A significant area of research involves the synthesis and characterization of rhodium oxide nanoparticles within mesoporous scaffolds, such as MCM-41. rsc.org This approach aims to control the size and distribution of the nanoparticles, thereby enhancing their performance for specific applications.
The synthesis process for creating rhodium-containing MCM-41 (Rh-MCM-41) mesoporous molecular sieves involves the introduction of a rhodium precursor, such as rhodium trichloride (B1173362) trihydrate, into a silicate-surfactant gel. rsc.org This mixture then undergoes hydrothermal synthesis. The conditions of this synthesis, including temperature and aging, are critical factors that determine the final properties of the nanocomposite material. rsc.org
Characterization of these materials is crucial to understanding their structure and properties. A variety of analytical techniques are employed to thoroughly investigate the synthesized Rh-MCM-41. X-ray diffraction (XRD) is used to confirm the crystalline structure of the material. Nitrogen adsorption analysis provides data on the surface area and porosity. Transmission electron microscopy (TEM) allows for direct visualization of the nanoparticles and their distribution within the mesoporous channels. Furthermore, X-ray photoelectron spectroscopy (XPS) is utilized to determine the elemental composition and oxidation states of the rhodium present. rsc.org
Research findings indicate that the hydrothermal synthesis conditions have a direct impact on the location and size of the rhodium oxide nanoparticles. For instance, nanoparticles with a diameter of less than 3 nanometers have been successfully located within the mesopore channels of MCM-41. rsc.org In other instances, slightly larger nanoparticles, around 6 nanometers, have been found dispersed within the MCM-41 matrix. rsc.org The incorporation of rhodium ions into the silicate (B1173343) gel has also been observed to influence the structural parameters of the MCM-41 scaffold itself, leading to an increase in the pore wall thickness. rsc.org This is thought to be due to the rhodium ions enhancing the cross-linking of silanol (B1196071) groups in the silicate gel. rsc.org
The detailed characterization of Rh-MCM-41 synthesized at 423 K reveals specific structural data, which is presented in the table below.
| Property | Value | Unit |
| Nanoparticle Size (within channels) | < 3 | nm |
| Nanoparticle Size (in matrix) | 6 | nm |
| Unit Cell (Rh-MCM-41) | 5.71 | nm |
| Pore Wall Thickness (Rh-MCM-41) | 2.31 | nm |
An in-depth examination of the environmental impact of rhodium, particularly from anthropogenic sources, is crucial for understanding its ecological footprint. This article focuses on the environmental research perspectives concerning this compound and its related species, detailing their emission, distribution, monitoring, and biological interactions.
Q & A
Q. What are the key physicochemical properties of Rhodium(III) oxide pentahydrate (Rh₂O₃·5H₂O) relevant to experimental design?
this compound is a yellow powder with a molecular weight of 343.89 g/mol . It is soluble in acids but partially decomposes in hot water, forming the anhydrous oxide (Rh₂O₃) upon ignition . Its density and thermal stability (decomposition at ~1,100°C for anhydrous Rh₂O₃) make it suitable for high-temperature catalytic studies. Researchers should note its incompatibility with strong oxidizing agents and hygroscopic nature, necessitating storage in airtight containers under dry conditions .
Q. What methods are recommended for synthesizing this compound in the laboratory?
The pentahydrate is typically prepared via controlled precipitation. A common approach involves hydrolyzing Rh³⁺ salts (e.g., RhCl₃) in aqueous alkaline media, followed by gentle drying to retain hydration. For example:
- Dissolve RhCl₃·xH₂O in dilute HCl.
- Slowly add NaOH to pH ~8–9 under stirring.
- Filter the yellow precipitate (Rh₂O₃·5H₂O) and dry at 40–50°C in a desiccator . Note : Avoid excessive heating to prevent dehydration to anhydrous Rh₂O₃.
Q. How should this compound be handled to ensure stability during experiments?
- Storage : Keep in a desiccator with silica gel, away from moisture and oxidizing agents .
- Handling : Use inert atmospheres (e.g., N₂ gloveboxes) for moisture-sensitive reactions. Pre-dry solvents to prevent unintended hydrolysis .
- Safety : Wear nitrile gloves and lab coats; use fume hoods to avoid inhalation of fine particles .
Advanced Research Questions
Q. What advanced characterization techniques are critical for analyzing this compound’s structural and thermal behavior?
- X-ray Diffraction (XRD) : To confirm crystalline phase and hydration state. Compare patterns with reference data (e.g., ICDD PDF-00-043-1023) .
- Thermogravimetric Analysis (TGA) : Monitor dehydration steps. Rh₂O₃·5H₂O typically loses water in stages: 5H₂O → 3H₂O (100–150°C) → anhydrous Rh₂O₃ (>300°C) .
- ICP-MS : Quantify Rh content (expected ~55–58% Rh in pentahydrate) and detect trace impurities .
Q. How can researchers address contradictions in reported solubility data for this compound?
Discrepancies arise due to variations in hydration states (e.g., trihydrate vs. pentahydrate) and experimental conditions. For example:
Q. What catalytic applications of this compound warrant mechanistic investigation?
Rh₂O₃·5H₂O serves as a precursor for Rh-based catalysts in hydrogenation and oxidation reactions. Key areas include:
- Hydrogenation of nitroarenes : Optimize catalyst loading (e.g., 0.5–2 mol% Rh) and solvent systems (e.g., ethanol/water mixtures) .
- CO oxidation : Study activation by calcining pentahydrate to Rh₂O₃, which exhibits higher activity above 200°C . Experimental design : Use in situ FTIR or XAS to probe active Rh species during catalysis.
Q. What protocols are recommended for assessing the environmental impact of this compound in lab waste?
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) due to Rh³⁺’s potential aquatic toxicity .
- Waste treatment : Precipitate Rh as hydroxide (Rh(OH)₃) using NaOH, then recover via filtration for recycling .
- Regulatory compliance : Adhere to OSHA PEL (0.1 mg/m³ for Rh metal dust) and EPA hazardous waste guidelines (D004–D011) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
